Emamectin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

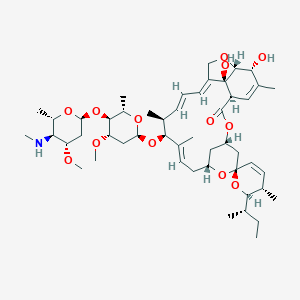

Emamectin is a semi-synthetic derivative of avermectin, a macrocyclic lactone produced by the fermentation of the soil actinomycete Streptomyces avermitilis . It is primarily used as an insecticide due to its high efficacy against a wide range of pests. This compound is commonly formulated as this compound benzoate, a white or faintly yellow powder .

准备方法

Synthetic Routes and Reaction Conditions: Emamectin is synthesized from avermectin B1, which is a mixture of avermectin B1a and B1b. The synthesis involves the selective modification of the avermectin structure to introduce a methylamino group at the 4″-position . This modification is achieved through a series of chemical reactions, including oxidation, reduction, and substitution reactions.

Industrial Production Methods: In industrial settings, this compound is produced through the fermentation of Streptomyces avermitilis, followed by extraction and purification processes. The fermentation broth is treated with solvents to extract the avermectin, which is then chemically modified to produce this compound . The final product is typically formulated as this compound benzoate for enhanced stability and efficacy .

化学反应分析

Types of Reactions: Emamectin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the functional groups in this compound.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products: The major products formed from these reactions include various this compound derivatives with modified functional groups, which can exhibit different biological activities .

科学研究应用

Agricultural Applications

Emamectin benzoate is widely utilized in agriculture for controlling lepidopteran pests, particularly in vegetable crops. Its effectiveness stems from its mode of action, which involves disrupting the nervous system of insects.

Pest Control

- Target Pests : this compound is effective against a range of pests including caterpillars, thrips, and whiteflies.

- Application Methods : It can be applied through foliar sprays or incorporated into soil treatments.

Table 1: Efficacy of this compound Against Common Agricultural Pests

| Pest Type | Targeted Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| Lepidoptera | Spodoptera frugiperda | 200 | 85 |

| Thrips | Frankliniella occidentalis | 100 | 90 |

| Whiteflies | Bemisia tabaci | 150 | 88 |

Source: Various studies on this compound efficacy in agricultural settings .

Integrated Pest Management (IPM)

This compound is often integrated into IPM programs, enhancing sustainability by reducing reliance on conventional pesticides. Studies have shown that combining this compound with biological control agents can lead to better pest management outcomes while minimizing environmental impact .

Aquaculture Applications

In aquaculture, this compound benzoate is employed to control exoparasites such as sea lice in fish farming. Its application helps in maintaining fish health and improving yield.

Use in Fish Farming

- Target Species : Primarily used for salmonids and other farmed fish.

- Dosage and Administration : Administered through medicated feed or bath treatments.

Table 2: Application of this compound in Aquaculture

| Fish Species | Target Parasite | Dosage (mg/kg feed) | Treatment Duration (days) |

|---|---|---|---|

| Salmon | Lepeophtheirus salmonis | 50 | 7 |

| Trout | Caligus elongatus | 40 | 5 |

Source: Research on the effectiveness of this compound in aquaculture .

Health Implications and Toxicology

While this compound is effective for pest control, its safety profile has raised concerns regarding its toxicity to non-target organisms, including humans.

Toxicity Studies

Recent studies indicate that this compound can cause immunotoxic effects in model organisms like zebrafish, leading to embryo mortality and developmental malformations at environmentally relevant doses .

- Clinical Cases : Reports of poisoning highlight symptoms such as gastrointestinal distress and central nervous system depression following accidental ingestion .

Table 3: Clinical Presentation of this compound Poisoning

| Symptom | Frequency (%) |

|---|---|

| Gastrointestinal Distress | 80 |

| Central Nervous System Effects | 60 |

| Respiratory Distress | 40 |

Source: Case studies on this compound poisoning .

Regulatory Considerations

This compound's use is regulated under various international guidelines to ensure safety for human health and the environment. The European Union has established specific regulations governing its application and monitoring .

作用机制

Emamectin exerts its effects by binding to gamma-aminobutyric acid (GABA) receptors and glutamate-gated chloride channels in the nervous system of insects . This binding disrupts nerve signal transmission, leading to paralysis and death of the pests. The compound increases the release of GABA and enhances its affinity for its receptor, resulting in prolonged activation of chloride channels and hyperpolarization of nerve cells .

相似化合物的比较

- Abamectin

- Ivermectin

- Doramectin

- Selamectin

Emamectin’s unique chemical structure and high efficacy make it a valuable tool in pest management and scientific research.

属性

CAS 编号 |

119791-41-2 |

|---|---|

分子式 |

C56H81NO15 |

分子量 |

1008.2 g/mol |

IUPAC 名称 |

benzoic acid;(6S,24'S)-2-butan-2-yl-21',24'-dihydroxy-12'-[4-methoxy-5-[4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |

InChI |

InChI=1S/C49H75NO13.C7H6O2/c1-12-26(2)44-29(5)18-19-48(63-44)24-35-21-34(62-48)17-16-28(4)43(27(3)14-13-15-33-25-56-46-42(51)30(6)20-36(47(52)59-35)49(33,46)53)60-40-23-38(55-11)45(32(8)58-40)61-39-22-37(54-10)41(50-9)31(7)57-39;8-7(9)6-4-2-1-3-5-6/h13-16,18-20,26-27,29,31-32,34-46,50-51,53H,12,17,21-25H2,1-11H3;1-5H,(H,8,9)/t26?,27?,29?,31?,32?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,48-,49-;/m1./s1 |

InChI 键 |

GCKZANITAMOIAR-HPIUFISYSA-N |

SMILES |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC)OC)OC)C)C |

手性 SMILES |

CCC(C)C1C(C=C[C@@]2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5[C@@]4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC)OC)OC)C)C.C1=CC=C(C=C1)C(=O)O |

规范 SMILES |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC)OC)OC)C)C.C1=CC=C(C=C1)C(=O)O |

颜色/形态 |

White to off-white powder Off-white crystalline powde |

密度 |

1.20 at 23 °C /Emamectin benzoate/ |

熔点 |

141-146 °C /Emamectin benzoate/ |

Key on ui other cas no. |

119791-41-2 155569-91-8 |

Pictograms |

Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

溶解度 |

log Kow: 5.9 at pH 9; water solubility: 0.1 mg/L at pH 9 In water, 0.024 g/L at 25 °C (pH 7) /Emamectin benzoate/ |

同义词 |

4''-epi-methylamino-4''-deoxyavermectin B1 4''-epiacetylamino-4''-deoxyavermectin B1 4''-epiacetylamino-4''-deoxyavermectin B1, (4''R)-isomer avermectin B1, 4''-(acetylamino)-4''-deoxy-, (4''R)- emamectin GWN-1972 MK 243 MK-243 |

蒸汽压力 |

3.8X10-8 mm Hg at 21 °C /Emamectin benzoate/ |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。